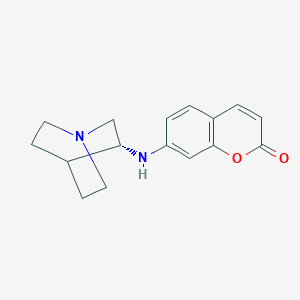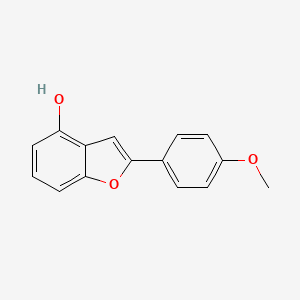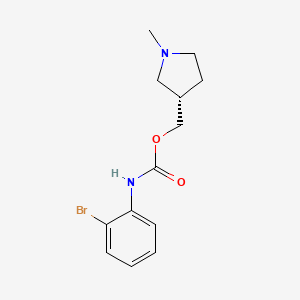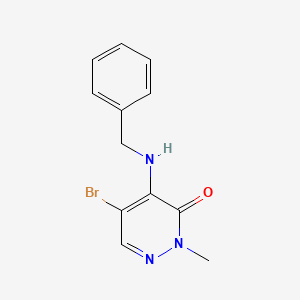
4,6-Difluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoronicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyridine oxides.
Reduction: Reduction reactions can convert it into fluorinated amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products:
Scientific Research Applications
4,6-Difluoronicotinamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 4,6-Difluoronicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Difluoronicotinamide can be compared with other fluorinated nicotinamide derivatives and similar compounds:
Similar Compounds: 4-Fluoronicotinamide, 6-Fluoronicotinamide, and other difluorinated pyridine derivatives.
Uniqueness: The dual fluorination at the 4th and 6th positions imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds
Properties
Molecular Formula |
C6H4F2N2O |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
VKYVWDKNOIQOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)







![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)

